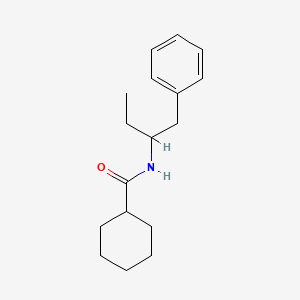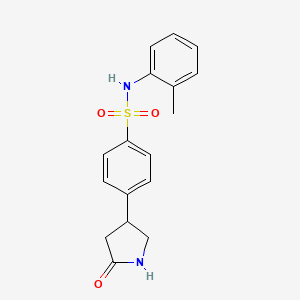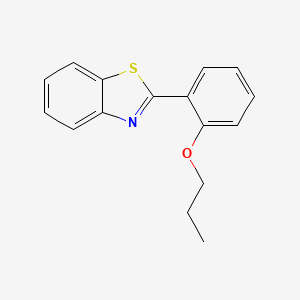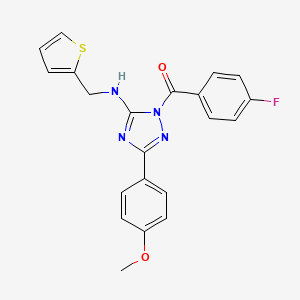
N-(1-benzylpropyl)cyclohexanecarboxamide
Descripción general
Descripción
N-(1-benzylpropyl)cyclohexanecarboxamide, also known as BTCP, is a chemical compound that belongs to the family of psychoactive drugs. This compound has been studied extensively due to its potential therapeutic applications in the field of neuroscience. The purpose of
Mecanismo De Acción
The mechanism of action of N-(1-benzylpropyl)cyclohexanecarboxamide involves the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the dopamine, serotonin, and norepinephrine systems, which are involved in the regulation of mood, anxiety, and pain perception. Additionally, N-(1-benzylpropyl)cyclohexanecarboxamide has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzylpropyl)cyclohexanecarboxamide are complex and depend on the dosage and route of administration. This compound has been shown to have analgesic, anesthetic, antidepressant, and antipsychotic effects, which are mediated through its interactions with various neurotransmitter systems in the brain. Additionally, N-(1-benzylpropyl)cyclohexanecarboxamide has been shown to have sedative and hypnotic effects, which make it a potential candidate for the treatment of insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzylpropyl)cyclohexanecarboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-(1-benzylpropyl)cyclohexanecarboxamide has been shown to have a wide range of pharmacological effects, which make it a versatile tool for studying various neurological processes.
However, there are also limitations to the use of N-(1-benzylpropyl)cyclohexanecarboxamide in lab experiments. This compound has been shown to have potential side effects, such as respiratory depression and cardiovascular effects, which can limit its use in certain experimental conditions. Additionally, the precise mechanism of action of N-(1-benzylpropyl)cyclohexanecarboxamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(1-benzylpropyl)cyclohexanecarboxamide. One potential direction is the development of more selective compounds that target specific neurotransmitter systems in the brain. This could lead to the development of more effective and safer treatments for various neurological disorders. Additionally, the study of N-(1-benzylpropyl)cyclohexanecarboxamide could provide insights into the mechanisms underlying the regulation of mood, anxiety, and pain perception, which could have broader implications for the field of neuroscience.
Aplicaciones Científicas De Investigación
N-(1-benzylpropyl)cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have analgesic and anesthetic properties, which make it a potential candidate for the treatment of pain and anxiety disorders. Additionally, N-(1-benzylpropyl)cyclohexanecarboxamide has been shown to have antidepressant and antipsychotic effects, which make it a potential candidate for the treatment of mood disorders and schizophrenia.
Propiedades
IUPAC Name |
N-(1-phenylbutan-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-16(13-14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVSMQUQSJMRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-benzylpropyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid acetate](/img/structure/B4187092.png)

![2-{[4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4187102.png)
![ethyl 4-amino-2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4187121.png)
![4-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B4187122.png)
![4-(8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4187126.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4187138.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4187141.png)
![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4187148.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4187154.png)



